

5-Nitro-2-indanone: A Versatile Building Block for Novel Pharmaceutical Agents

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Compound of Interest

Compound Name: **5-Nitro-2-indanone**

Cat. No.: **B051443**

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: **5-Nitro-2-indanone** is a valuable synthetic intermediate that serves as a versatile scaffold for the development of a variety of pharmaceutical agents. Its indanone core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The presence of the nitro group offers a strategic handle for further chemical modifications, most notably its reduction to a primary amine, which opens up a vast chemical space for the synthesis of diverse drug candidates. This document provides detailed application notes and experimental protocols for the use of **5-Nitro-2-indanone** as a building block in the synthesis of pharmacologically active molecules, with a focus on the development of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Introduction to 5-Nitro-2-indanone in Medicinal Chemistry

The indanone framework is a core structural motif in a range of pharmaceuticals and biologically active compounds.^[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for interacting with biological targets. The introduction of a nitro group at the 5-position of the 2-indanone core enhances its utility as a synthetic building block. The electron-withdrawing nature of the nitro group can influence the reactivity of the indanone

system, and its facile reduction to the corresponding 5-amino-2-indanone provides a key intermediate for a multitude of synthetic transformations.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Derivatives of the indanone scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

- **Neuroprotective Agents:** Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone moiety.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Anticancer Agents:** Certain indanone derivatives have shown promise in the development of novel anticancer therapeutics.
- **Anti-inflammatory Agents:** The indanone scaffold has been explored for the development of new anti-inflammatory drugs.[\[9\]](#)
- **Antiviral and Antimicrobial Agents:** Various indanone derivatives have exhibited antiviral and antimicrobial properties.[\[8\]](#)

The strategic importance of **5-Nitro-2-indanone** lies in its potential to be elaborated into complex molecules that can modulate these biological pathways.

Physicochemical and Safety Data of 5-Nitro-2-indanone

A clear understanding of the physical, chemical, and safety properties of a starting material is crucial for its effective and safe use in the laboratory.

Property	Value	Reference
CAS Number	116530-60-0	[11]
Molecular Formula	C ₉ H ₇ NO ₃	[11]
Molecular Weight	177.16 g/mol	[11]
Appearance	Light brown to brown solid	[11]
Melting Point	141-143 °C	[11]
Boiling Point	340.6 ± 42.0 °C (Predicted)	[11]
Density	1.396 ± 0.06 g/cm ³ (Predicted)	[11]
Storage	Sealed in a dry, room temperature environment.	[11]
Hazards	Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.	[12]

Key Synthetic Transformations and Protocols

The journey from **5-Nitro-2-indanone** to a potential pharmaceutical agent typically involves a series of well-defined synthetic steps. The following protocols provide detailed methodologies for these key transformations.

Synthesis of 5-Nitro-2-indanone

The starting material, **5-Nitro-2-indanone**, can be synthesized from 2-indanone via electrophilic nitration.

Experimental Protocol: Synthesis of **5-Nitro-2-indanone** from 2-Indanone

- Materials: 2-Indanone, Chloroform, 95% Fuming Nitric Acid, 10% Sodium Hydroxide solution, Saturated Saline, Ethyl Acetate, Cyclohexane.
- Procedure:

- In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
- In a separate container, measure 13 mL of 95% fuming nitric acid.
- Cool both the 2-indanone solution and the fuming nitric acid to below -20 °C in a cryogenic bath.
- Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring, maintaining the temperature below -20 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: Chloroform:Methanol = 100:1). The R_f of **5-Nitro-2-indanone** is approximately 0.64, while the R_f of 2-indanone is 0.79.
- After the addition is complete, continue stirring the reaction mixture at -20 °C for an additional 20 minutes to ensure complete conversion.
- Quench the reaction by carefully adding the mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with chloroform (3 x 30 mL).
- Combine the organic layers and wash with saturated saline until the pH is neutral.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain a yellow solid.
- Recrystallize the crude product from ethyl acetate and cyclohexane to yield reddish-brown crystals of **5-Nitro-2-indanone**.

• Yield: Approximately 3.8 g (49.5%).

Parameter	Value	Reference
Starting Material	2-Indanone	[11]
Product	5-Nitro-2-indanone	[11]
Yield	49.5%	[11]
Melting Point	141-143 °C	[11]

Reduction of 5-Nitro-2-indanone to 5-Amino-2-indanone

The reduction of the nitro group to an amine is a pivotal step, transforming the electronic properties of the molecule and providing a nucleophilic handle for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of **5-Nitro-2-indanone**

- Materials: **5-Nitro-2-indanone**, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.
- Procedure:
 - In a hydrogenation vessel, dissolve **5-Nitro-2-indanone** in a suitable solvent such as ethanol.
 - Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.
 - Monitor the reaction progress by TLC until the starting material is completely consumed.
 - Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

- Wash the filter cake with ethanol.
- Evaporate the solvent from the filtrate under reduced pressure to yield 5-Amino-2-indanone.
- Expected Yield: High yields are typically expected for this type of reduction, often exceeding 90%.

Parameter	Value	Reference
Starting Material	5-Nitro-2-indanone	General Knowledge
Product	5-Amino-2-indanone	General Knowledge
Catalyst	10% Pd/C	[3]
Reducing Agent	H ₂ gas	[3]
Expected Yield	>90%	General Knowledge

Synthesis of a Donepezil Analogue from 5-Amino-2-indanone

5-Amino-2-indanone can serve as a key precursor for the synthesis of analogues of Donepezil, a prominent acetylcholinesterase inhibitor. The following is a representative protocol for the synthesis of a simplified Donepezil analogue.

Experimental Protocol: Synthesis of an N-benzyl-5-amino-2-indanone derivative

- Materials: 5-Amino-2-indanone, Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated sodium bicarbonate solution.
- Procedure (Reductive Amination):
 - Dissolve 5-Amino-2-indanone in dichloromethane (DCM).
 - Add one equivalent of benzaldehyde to the solution.
 - Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

- Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-amino-2-indanone derivative.
- Expected Yield: Yields for reductive amination reactions are generally good, often in the range of 70-90%.

Parameter	Value	Reference
Starting Material	5-Amino-2-indanone	General Knowledge
Reagents	Benzaldehyde, Sodium triacetoxyborohydride	General Knowledge
Product	N-benzyl-5-amino-2-indanone derivative	General Knowledge
Expected Yield	70-90%	General Knowledge

Application in Drug Discovery: Targeting Cholinesterase in Alzheimer's Disease

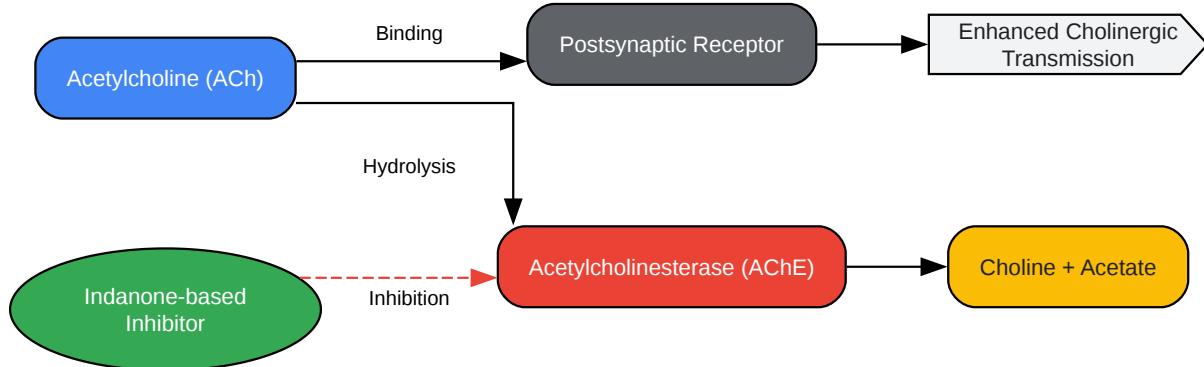
Signaling Pathway and Mechanism of Action

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[11][13]

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[14] By inhibiting AChE, the concentration and duration of action of ACh are

increased, leading to enhanced cholinergic neurotransmission and symptomatic improvement in cognitive function.[15]

Donepezil and its analogues, derived from the indanone scaffold, act as reversible inhibitors of AChE.[8][16] They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can then more effectively stimulate postsynaptic receptors.

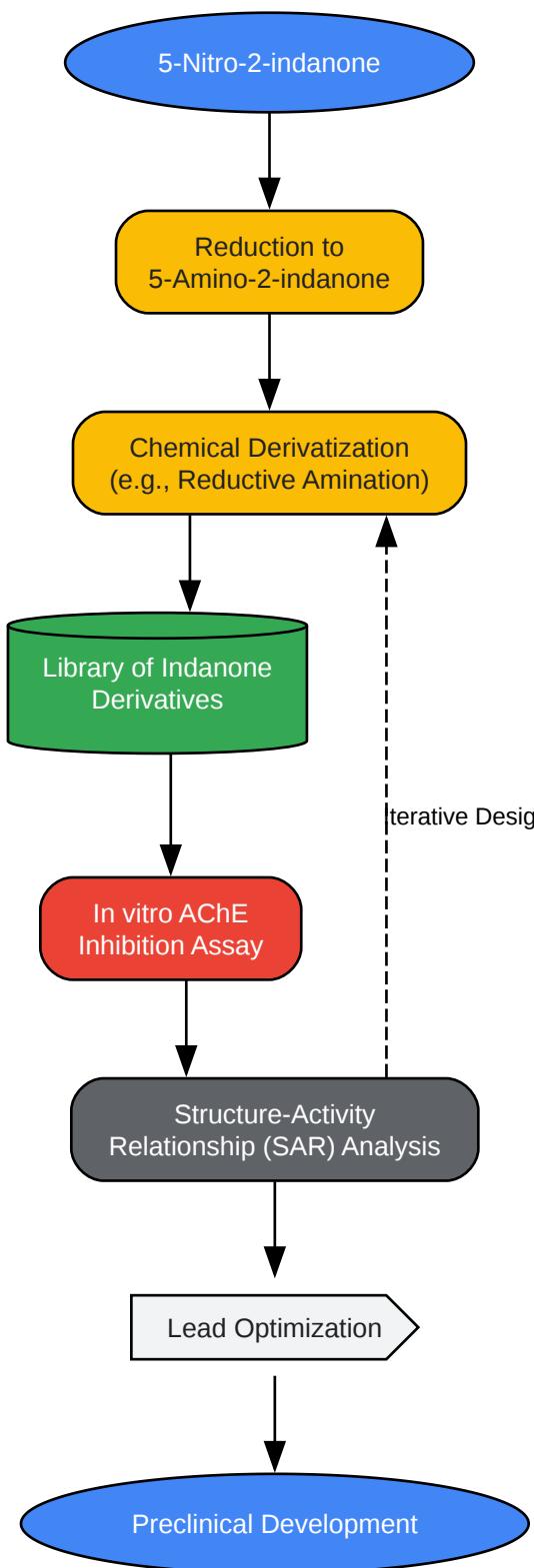


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Caption: Mechanism of action of indanone-based acetylcholinesterase inhibitors.

Experimental Workflow for Screening Novel Indanone Derivatives

The development of new cholinesterase inhibitors from the **5-Nitro-2-indanone** building block follows a structured workflow, from synthesis to biological evaluation.

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Caption: Experimental workflow for developing indanone-based cholinesterase inhibitors.

Conclusion

5-Nitro-2-indanone represents a strategically important and versatile starting material for the synthesis of novel pharmaceutical candidates. Its ready conversion to 5-amino-2-indanone provides a gateway to a rich diversity of chemical structures with a wide range of biological activities. The application of this building block in the development of acetylcholinesterase inhibitors for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of **5-Nitro-2-indanone** in their drug discovery and development programs.

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